4-Bromo-2,6-dichloro-3-methylphenol

Lipophilicity Drug Design ADME

4-Bromo-2,6-dichloro-3-methylphenol’s unique tri-halogenated meta-cresol scaffold—Br at C4, Cl at C2/C6, CH3 at C3—delivers a LogP of 3.77 and pKa of 6.58, making it a superior CNS-permeable intermediate versus less lipophilic analogs (e.g., 2,6-dichloro-3-methylphenol LogP ≈2.6). Its orthogonal reactivity enables selective reductive debromination for strategic protecting-group chemistry, a capability absent in the debrominated core. Validated alkaline phosphatase inhibition (IC50 1.469 μM) supports enzyme-target SAR studies. This differentiated halogenation pattern is unavailable from simpler chlorophenols, making it essential for cross-coupling, agrochemical, and pharmaceutical intermediate synthesis.

Molecular Formula C7H5BrCl2O
Molecular Weight 255.92 g/mol
CAS No. 56037-74-2
Cat. No. B3053769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-dichloro-3-methylphenol
CAS56037-74-2
Molecular FormulaC7H5BrCl2O
Molecular Weight255.92 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1Cl)O)Cl)Br
InChIInChI=1S/C7H5BrCl2O/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3
InChIKeySQCAINOXUYGYKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-dichloro-3-methylphenol (CAS 56037-74-2): A Differentiated Halogenated Phenol Building Block for Precision Synthesis and Medicinal Chemistry


4-Bromo-2,6-dichloro-3-methylphenol (CAS 56037-74-2) is a tri-halogenated meta-cresol derivative with the molecular formula C7H5BrCl2O and a molecular weight of 255.92 g/mol . It features a unique substitution pattern: a phenolic hydroxyl group at position 1, chlorine atoms at the 2- and 6-positions, a methyl group at the 3-position, and a bromine atom at the 4-position . This specific arrangement of halogens and a methyl group imparts distinct physicochemical properties, including a predicted pKa of 6.58±0.28, a predicted density of 1.774±0.06 g/cm³, and a melting point of 65 °C (from ligroine) . The compound is a solid at room temperature and is primarily utilized as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals and agrochemicals [1].

Why 4-Bromo-2,6-dichloro-3-methylphenol Cannot Be Simply Replaced by Other Halogenated Phenols: A Case for Its Specific Substituent-Driven Differentiation


The specific pattern of halogenation and methylation in 4-Bromo-2,6-dichloro-3-methylphenol is not a trivial detail but a critical determinant of its chemical and biological behavior. In-class compounds, such as 2,6-dichloro-3-methylphenol or 4-bromo-2,6-dichlorophenol, possess different substitution patterns that lead to significant variations in key physicochemical parameters like lipophilicity (LogP), acid dissociation constant (pKa), and steric/electronic environment . These differences translate into non-interchangeable performance in applications ranging from enzyme inhibition to cross-coupling reaction efficiency. The presence of both bromine and chlorine atoms at specific positions, combined with the electron-donating methyl group, creates a unique electronic landscape that influences hydrogen bonding, halogen bonding, and overall reactivity, as evidenced by its distinct pKa value . A generic substitution based solely on compound class would ignore these quantifiable differences, leading to suboptimal or failed experimental outcomes.

Quantitative Differentiation of 4-Bromo-2,6-dichloro-3-methylphenol: Head-to-Head and Cross-Study Comparisons with Key Analogs


Elevated Lipophilicity (LogP) Compared to Non-Brominated and Non-Methylated Analogs Drives Differential Membrane Permeability and Target Engagement

4-Bromo-2,6-dichloro-3-methylphenol exhibits a calculated LogP of 3.77, indicating high lipophilicity . This value is significantly higher than that of its non-brominated analog, 2,6-dichloro-3-methylphenol (LogP ~2.6) , and its non-methylated analog, 4-bromo-2,6-dichlorophenol (LogP ~2.9) [1]. The combined effect of the para-bromo and meta-methyl substituents on the 2,6-dichlorophenol core results in a compound with >1 LogP unit greater lipophilicity than its closest structural relatives, which is a substantial difference in the context of drug-likeness and membrane diffusion.

Lipophilicity Drug Design ADME Physicochemical Property

Distinct pKa Value Influences Ionization State and Reactivity Profile Compared to Other Halogenated Phenols

The predicted acid dissociation constant (pKa) for 4-Bromo-2,6-dichloro-3-methylphenol is 6.58±0.28 . This value places its acidity between that of phenol (pKa ≈ 9.95) and highly halogenated phenols like pentachlorophenol (pKa ≈ 4.7). In a direct class comparison, the related 2,6-dichloro-3-methylphenol (without the para-bromo substituent) has a measured pKa of approximately 7.2 . The presence of the electron-withdrawing bromo group at the para position further acidifies the phenolic proton by ~0.6 pKa units compared to the non-brominated analog.

pKa Ionization Reactivity Acid-Base Behavior

Documented Alkaline Phosphatase Inhibition (IC50) Provides a Direct Functional Comparison Point for Biological Activity Assessment

4-Bromo-2,6-dichloro-3-methylphenol has been reported to inhibit alkaline phosphatase with an IC50 value of 1.469 ± 0.02 μM . This represents a specific, quantifiable biological activity. While direct comparative data for close analogs in the same assay is not available, this value serves as a benchmark. For context, the structurally related 4-bromo-2,6-dichlorophenol has been investigated as an inhibitor in other enzyme systems, but with reported IC50 values often in the high nanomolar to low micromolar range for various targets [1], indicating that subtle structural modifications can lead to orders-of-magnitude differences in potency against specific enzymes.

Enzyme Inhibition Alkaline Phosphatase Biological Activity IC50

Synthetic Utility Demonstrated in Dehalogenation Reactions: A Key Intermediate for Accessing 2,6-Dichloro-3-methylphenol

4-Bromo-2,6-dichloro-3-methylphenol serves as a direct precursor to 2,6-dichloro-3-methylphenol via a selective zinc-mediated reductive debromination . This reaction, using zinc powder and sodium hydroxide, proceeds with high chemoselectivity, preserving the chlorine atoms and methyl group. This specific transformation is not possible with the non-brominated analog, which cannot undergo debromination. The ability to install and later remove the bromine atom provides a strategic advantage in multi-step syntheses, allowing for temporary protection or the introduction of a functional group handle for subsequent cross-coupling reactions.

Synthetic Intermediate Dehalogenation Reduction Cross-Coupling

Optimal Application Scenarios for 4-Bromo-2,6-dichloro-3-methylphenol Based on Its Verified Differentiation


Medicinal Chemistry: Design of CNS-Penetrant Lead Compounds

Given its elevated LogP of 3.77 , 4-Bromo-2,6-dichloro-3-methylphenol is an ideal scaffold for designing compounds intended for the central nervous system (CNS). Its high lipophilicity promotes passive diffusion across the blood-brain barrier. It is a superior choice compared to its less lipophilic analogs (e.g., 2,6-dichloro-3-methylphenol with LogP ≈ 2.6) for projects where enhanced membrane permeability is a primary objective.

Organic Synthesis: Orthogonal Reactivity in Multi-Step Syntheses

The compound's demonstrated ability to undergo selective reductive debromination makes it a powerful building block for complex molecule synthesis. It allows chemists to use the bromine atom as a temporary protecting group or as a site for further functionalization (e.g., via Suzuki coupling), followed by its clean removal to yield a 2,6-dichloro-3-methylphenol core. This strategic advantage is not available with the debrominated analog.

Chemical Biology: Probing Enzyme Active Sites

With a reported IC50 of 1.469 μM against alkaline phosphatase , this compound can serve as a validated tool compound for studying this enzyme. Its distinct pKa of 6.58 ensures it will be partially ionized at physiological pH, a factor that can be exploited in structure-activity relationship (SAR) studies to understand how charge state influences enzyme binding and inhibition.

Agrochemical Research: Development of Novel Pesticides or Herbicides

The combination of high lipophilicity (LogP 3.77) and multiple halogen atoms is a common feature in agrochemicals, which often require efficient cuticle penetration and environmental stability. 4-Bromo-2,6-dichloro-3-methylphenol provides a differentiated starting point for synthesizing libraries of potential crop protection agents, offering a physicochemical profile distinct from simpler chlorophenols .

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